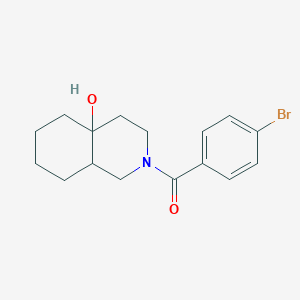
(4-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone, commonly known as BBIQ, is an organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BBIQ is a novel scaffold that can be used to design and synthesize new chemical entities with improved pharmacological properties.
Scientific Research Applications
Synthesis and Antioxidant Properties
Synthesis and Evaluation of Antioxidant Activities:
- The synthesis of bromophenol derivatives, including (4-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone analogs, has been explored for their antioxidant properties. These compounds were synthesized through bromination and demethylation reactions, and their antioxidant capacities were evaluated using various in vitro assays, demonstrating effective antioxidant power compared to standard antioxidant compounds (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Anticancer and Cytotoxic Activities
Evaluation Against Cancer Cell Lines:
- Novel 3-hydroxyquinolin-4(1H)-one derivatives, which can be structurally related to the target compound, were synthesized and screened for cytotoxic activity against various cancer cell lines. These compounds exhibited potential anticancer properties, highlighting their relevance in cancer research (Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014).
Structural Characterization and Properties
Crystal Structure and Molecular Interactions:
- The crystal structures of optically active tetrahydroisoquinoline derivatives, potentially including or related to the compound of interest, have been determined, providing insight into their stereochemistry and potential interactions, which could influence their biological activities (Gzella, Brózda, Koroniak, & Rozwadowska, 2002).
properties
IUPAC Name |
(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c17-14-6-4-12(5-7-14)15(19)18-10-9-16(20)8-2-1-3-13(16)11-18/h4-7,13,20H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLFQHOEPGHKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C(=O)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Difluoromethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2767577.png)

![N-(4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2767579.png)


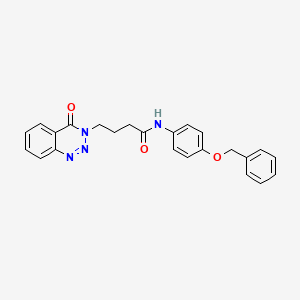
![5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile](/img/structure/B2767585.png)
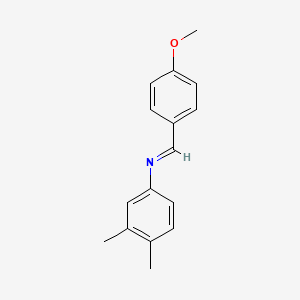
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2767589.png)
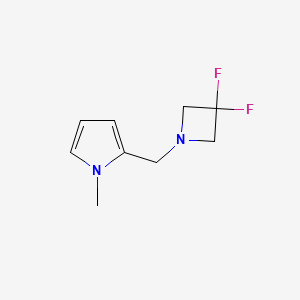
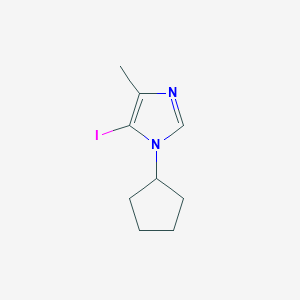
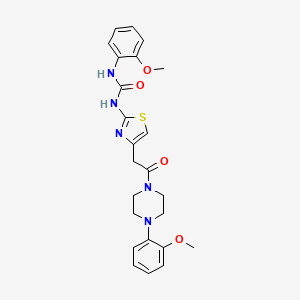
![2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane](/img/structure/B2767598.png)